tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H18F3NO3. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroacetyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general steps are as follows:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a suitable leaving group.
Reaction with Trifluoroacetic Anhydride: The functionalized piperidine reacts with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Esterification: The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluoroacetyl moiety can be reduced to form alcohol derivatives.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution: Products include various substituted piperidine derivatives.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity. These interactions are crucial for its biological and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
- tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
- tert-Butyl 2-(trifluoroacetyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-7-5-4-6-8(16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQIPQULLHTBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134089 | |
Record name | 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283720-15-9 | |
Record name | 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283720-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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